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Compound of Interest

Compound Name: 2,6-Diiodo-4-nitroaniline

Cat. No.: B146649 Get Quote

Introduction: The Strategic Value of 2,6-Diiodo-4-
nitroaniline
In the landscape of modern medicinal chemistry and materials science, the development of

novel molecular architectures with precisely controlled functionality is paramount. 2,6-Diiodo-4-
nitroaniline stands out as a uniquely versatile scaffold for synthetic innovation.[1] Its structure

is primed for sequential and selective functionalization, featuring two highly reactive carbon-

iodine (C-I) bonds ortho to a primary amine and a strongly electron-withdrawing nitro group in

the para position. This electronic arrangement not only activates the C-I bonds for palladium-

catalyzed cross-coupling reactions but also allows for subsequent modifications of the nitro and

amine groups.

The derivatives accessible from this starting material are of significant interest in drug

discovery, particularly in the design of kinase inhibitors and other targeted therapeutics.[2] The

di-iodinated core allows for the introduction of two distinct aryl, heteroaryl, alkynyl, or amino

moieties, enabling the systematic exploration of chemical space to optimize biological activity,

selectivity, and pharmacokinetic properties. This guide provides detailed, field-proven protocols

for the synthesis of key derivative classes from 2,6-diiodo-4-nitroaniline, focusing on robust

and widely applicable palladium-catalyzed cross-coupling methodologies.

Physicochemical and Spectroscopic Profile
A thorough understanding of the starting material is critical for successful synthesis.
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Property Value Source

CAS Number 5398-27-6 [1][3][4][5]

Molecular Formula C₆H₄I₂N₂O₂ [1][3][4]

Molecular Weight 389.92 g/mol [1][3]

Appearance
Yellow to amber

powder/crystals
[4][5]

Melting Point 251-253 °C [4][5]

Solubility
Soluble in alcohol, ether;

insoluble in water
[4]

¹H NMR (DMSO-d₆)
δ ~7.9 (s, 2H, Ar-H), δ ~6.5 (s,

2H, -NH₂)

Analogous to dibromo

derivative[6][7]

¹³C NMR (DMSO-d₆)
δ ~150 (C-NH₂), ~140 (C-

NO₂), ~130 (C-H), ~90 (C-I)

Estimated from similar

structures[6]

Core Reactivity and Strategic Considerations
The synthetic utility of 2,6-diiodo-4-nitroaniline is governed by the high reactivity of the C-I

bonds, which are significantly more susceptible to oxidative addition to a Pd(0) catalyst than

the analogous C-Br or C-Cl bonds.[8] This makes it an ideal substrate for a range of cross-

coupling reactions under relatively mild conditions. The primary amine and the nitro group offer

additional handles for subsequent diversification.

The diagram below illustrates the three principal palladium-catalyzed pathways for

functionalizing the C-I bonds, which form the basis of the protocols in this guide.
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Caption: Key synthetic pathways from 2,6-diiodo-4-nitroaniline.

Detailed Synthetic Protocols
The following protocols are designed as robust starting points for synthesis and can be

adapted based on the specific properties of the coupling partners.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond
Formation
This protocol details the synthesis of 2,6-diaryl-4-nitroaniline derivatives, a scaffold prevalent in

medicinal chemistry. The Suzuki-Miyaura reaction is renowned for its functional group tolerance

and reliability.[9]

Causality and Mechanism: The reaction proceeds via a catalytic cycle involving: (1) Oxidative

addition of the C-I bond to a Pd(0) complex, (2) Transmetalation of the aryl group from the

boronic acid (activated by the base) to the palladium center, and (3) Reductive elimination to

form the new C-C bond and regenerate the Pd(0) catalyst. Using a ligand-free Pd(OAc)₂

system in an aqueous DMF mixture has proven highly effective for the analogous

dibromoaniline substrate, suggesting it is a potent system for the more reactive diiodo

compound.[10]
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Reagents and Equipment:

2,6-Diiodo-4-nitroaniline (1.0 mmol)

Arylboronic acid (2.2-2.5 equivalents)

Palladium(II) acetate (Pd(OAc)₂) (0.5-1.0 mol%)

Potassium carbonate (K₂CO₃) (3.0 equivalents)

Solvent: N,N-Dimethylformamide (DMF) and degassed water (10:1 ratio)

Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate, inert gas supply (Argon

or Nitrogen)

Step-by-Step Procedure:

Vessel Preparation: Add 2,6-diiodo-4-nitroaniline (390 mg, 1.0 mmol), the desired

arylboronic acid (2.2 mmol), K₂CO₃ (414 mg, 3.0 mmol), and Pd(OAc)₂ (1.1 mg, 0.005 mmol)

to a dry Schlenk flask.

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat

this cycle three times to ensure an inert atmosphere.

Solvent Addition: Add 4.5 mL of DMF and 0.5 mL of degassed deionized water via syringe.

Reaction Execution: Vigorously stir the mixture and heat to 80 °C. The high reactivity of the

C-I bond may allow for lower temperatures or shorter reaction times compared to bromo-

analogs.[9][10] Monitor reaction progress by TLC or LC-MS (typically complete within 8-12

hours).

Work-up: After cooling to room temperature, dilute the mixture with 25 mL of water and

extract with ethyl acetate (3 x 20 mL).

Purification: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude

residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate

gradient) to yield the pure 2,6-diaryl-4-nitroaniline derivative.
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Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond
Formation
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides,

creating conjugated enynes and arylalkynes that are crucial in materials science and as

precursors for complex heterocycles.[8][11]

Causality and Mechanism: This reaction uniquely employs a dual-catalyst system. The

palladium catalyst follows a cycle similar to the Suzuki reaction. The copper(I) co-catalyst

reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species

undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step,

followed by reductive elimination to yield the product.[11]

Reagents and Equipment:

2,6-Diiodo-4-nitroaniline (1.0 mmol)

Terminal alkyne (2.2-2.5 equivalents)

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-2 mol%)

Copper(I) iodide (CuI) (2-4 mol%)

Base: Triethylamine (TEA) or Diisopropylamine (DIPA)

Solvent: Tetrahydrofuran (THF) or DMF

Schlenk flask, magnetic stirrer, inert gas supply

Step-by-Step Procedure:

Vessel Preparation: To a dry Schlenk flask, add 2,6-diiodo-4-nitroaniline (390 mg, 1.0

mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

Solvent and Reagent Addition: Add 10 mL of anhydrous THF (or DMF) followed by 4 mL of

TEA. Stir for 5 minutes. Then, add the terminal alkyne (2.2 mmol) dropwise via syringe.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://en.wikipedia.org/wiki/Sonogashira_coupling
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Sonogashira_Coupling
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Sonogashira_Coupling
https://www.benchchem.com/product/b146649?utm_src=pdf-body
https://www.benchchem.com/product/b146649?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Execution: Stir the reaction at room temperature. The reaction is often exothermic

and typically proceeds to completion within 2-6 hours. Monitor by TLC or LC-MS.

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous

ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by brine

(1 x 15 mL).

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate

gradient) to obtain the desired 2,6-dialkynyl-4-nitroaniline.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond
Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing

harsher classical methods with a versatile, palladium-catalyzed approach.[12][13] This protocol

enables the introduction of primary or secondary amines at the 2- and 6-positions.

Causality and Mechanism: The catalytic cycle involves the oxidative addition of the C-I bond to

the Pd(0)-ligand complex. The resulting Pd(II) complex coordinates to the amine. A strong, non-

nucleophilic base deprotonates the coordinated amine to form a palladium amide complex.

Reductive elimination from this complex forms the C-N bond and regenerates the active Pd(0)

catalyst.[12] The choice of a sterically hindered biarylphosphine ligand (e.g., X-Phos, S-Phos)

is critical for promoting the reductive elimination step.

Reagents and Equipment:

2,6-Diiodo-4-nitroaniline (1.0 mmol)

Primary or secondary amine (2.5-3.0 equivalents)

Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Pd₂(dba)₃ (1 mol%)

Ligand: X-Phos (4 mol%)

Base: Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄) (3.0 equivalents)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://reagents.acsgcipr.org/reagent-guides/buchwald-hartwig-amination/
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.benchchem.com/product/b146649?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent: Anhydrous, degassed toluene or 1,4-dioxane

Schlenk tube or sealed vial, magnetic stirrer, heating block, inert gas supply

Step-by-Step Procedure:

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert

atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), X-Phos (19 mg, 0.04 mmol), and 2 mL of

toluene to a Schlenk tube. Stir for 10 minutes.

Reagent Addition: To the catalyst mixture, add 2,6-diiodo-4-nitroaniline (390 mg, 1.0

mmol), the amine (2.5 mmol), and NaOtBu (288 mg, 3.0 mmol).

Solvent Addition: Add an additional 8 mL of anhydrous toluene to the tube.

Reaction Execution: Seal the tube tightly and heat to 100-110 °C with vigorous stirring.

Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and

carefully filter through a pad of Celite® to remove palladium black and inorganic salts,

washing the pad with additional ethyl acetate.

Purification: Concentrate the filtrate and purify the crude residue by flash column

chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target 2,6-

bis(amino)-4-nitroaniline derivative.

General Experimental Workflow and
Characterization
The overall process from synthesis to final product validation follows a standardized workflow,

as depicted below.
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3. Work-up
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Step 3
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Caption: General experimental workflow for derivative synthesis.

Expected Characterization Data for Novel Derivatives:
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Analysis Technique
Expected Observations for a 2,6-Diaryl
Derivative

¹H NMR

Disappearance of the singlet at ~7.9 ppm (Ar-H

of starting material). Appearance of new signals

in the aromatic region corresponding to the

introduced aryl groups. The -NH₂ signal may

shift.

¹³C NMR

Disappearance of the C-I signal (~90 ppm).

Appearance of new aromatic carbon signals. A

signal for the new C-C ipso-carbon will be

present.

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺ or [M+H]⁺) will

correspond to the calculated mass of the new

derivative.

Infrared (IR)

The characteristic N-H stretches of the primary

amine (~3300-3500 cm⁻¹) and the

asymmetric/symmetric stretches of the NO₂

group (~1500-1550 and 1330-1370 cm⁻¹) will be

retained. New bands corresponding to the

introduced functional groups will appear.[3][6]

Conclusion
2,6-Diiodo-4-nitroaniline is a powerful and versatile building block for the synthesis of

complex, functionalized aniline derivatives. The protocols detailed herein for Suzuki-Miyaura,

Sonogashira, and Buchwald-Hartwig couplings provide reliable and efficient pathways to novel

C-C and C-N bonded products. These methods empower researchers in drug discovery and

materials science to rapidly generate libraries of compounds for biological screening and

materials testing, accelerating the development of next-generation therapeutics and functional

materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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